8-Methoxyquinazoline-6-carboxylic acid

Catalog No.
S14489028
CAS No.
M.F
C10H8N2O3
M. Wt
204.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methoxyquinazoline-6-carboxylic acid

Product Name

8-Methoxyquinazoline-6-carboxylic acid

IUPAC Name

8-methoxyquinazoline-6-carboxylic acid

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C10H8N2O3/c1-15-8-3-6(10(13)14)2-7-4-11-5-12-9(7)8/h2-5H,1H3,(H,13,14)

InChI Key

HXYWCHDOQGCHPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CN=CN=C12)C(=O)O

8-Methoxyquinazoline-6-carboxylic acid is a heterocyclic compound belonging to the quinazoline family, characterized by a methoxy group at the eighth position and a carboxylic acid group at the sixth position of the quinazoline ring. This compound exhibits a unique structure that allows for diverse chemical reactivity and biological activity. Its molecular formula is C10H10N2O3C_{10}H_{10}N_2O_3, and it is primarily recognized for its potential therapeutic applications.

, including:

  • Oxidation: The methoxy group can be oxidized to yield quinazoline derivatives with different functionalities. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride, leading to dihydroquinazoline derivatives.
  • Substitution Reactions: Nucleophilic substitution can occur at the methoxy or carboxylic acid positions, allowing for further functionalization of the molecule.

These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications .

8-Methoxyquinazoline-6-carboxylic acid exhibits significant biological activities, particularly in pharmacology. It has been investigated for:

  • Anticancer Activity: Studies have shown that compounds within the quinazoline family, including 8-methoxyquinazoline-6-carboxylic acid, possess anticancer properties. They may disrupt microtubule formation in cancer cells, leading to apoptosis .
  • Antimicrobial Properties: The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticonvulsant Effects: Some derivatives of quinazoline compounds have been noted for their anticonvulsant activities, suggesting potential applications in treating epilepsy .

The synthesis of 8-methoxyquinazoline-6-carboxylic acid typically involves several key methods:

  • Cyclization Reactions: Starting from anthranilic acid derivatives, cyclization can be achieved under acidic or basic conditions, often utilizing transition metal catalysts to facilitate the formation of the quinazoline ring.
  • Functional Group Modification: The introduction of the methoxy group can be accomplished through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Carboxylation: The carboxylic acid functionality can be introduced via carbonylation reactions or by hydrolysis of suitable precursors.

These methods can vary based on desired yields and purity levels, with industrial applications often optimizing conditions for large-scale production .

8-Methoxyquinazoline-6-carboxylic acid has several notable applications:

  • Pharmaceutical Development: Its biological properties make it a valuable scaffold in drug discovery, particularly for developing anticancer and antimicrobial agents.
  • Research Tool: The compound is used in biochemical assays to study cellular processes and mechanisms of action related to its biological activities.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules within medicinal chemistry.

Interaction studies involving 8-methoxyquinazoline-6-carboxylic acid focus on understanding its binding affinity and mechanism of action against various biological targets. For instance:

  • Gyrase Resistance Mutants: Research has evaluated how this compound interacts with bacterial gyrase mutants, providing insights into its efficacy against resistant strains of bacteria .
  • Microtubule Dynamics: Studies have explored how derivatives affect microtubule stability and dynamics in cancer cells, contributing to their anticancer activity .

These interactions are critical for elucidating the pharmacodynamics and pharmacokinetics of potential therapeutic agents derived from this compound.

Several compounds share structural similarities with 8-methoxyquinazoline-6-carboxylic acid, including:

Compound NameStructural FeaturesUnique Properties
6-MethoxyquinazolineMethoxy group at position 6Exhibits antimicrobial properties
4-ChloroquinazolineChlorine substituent at position 4Known for anticancer activity
QuinazolinoneBasic quinazoline structureUsed in various therapeutic applications
2-AminoquinazolineAmino group at position 2Potentially useful in neurological disorders

The uniqueness of 8-methoxyquinazoline-6-carboxylic acid lies in its specific arrangement of functional groups that enhance its biological activity while maintaining structural integrity compared to these similar compounds. Its methoxy and carboxylic functionalities allow for distinct reactivity patterns and interactions with biological targets that may not be present in other related compounds .

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

204.05349212 g/mol

Monoisotopic Mass

204.05349212 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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